molecular formula C21H20N2O4 B2694917 4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide CAS No. 946385-02-0

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2694917
CAS No.: 946385-02-0
M. Wt: 364.401
InChI Key: FNSAGANGABKHTK-UHFFFAOYSA-N
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Description

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide ( 946385-02-0) is a synthetically derived organic compound with a molecular formula of C21H20N2O4 and a molecular weight of 364.40 g/mol . This compound belongs to the privileged chemical class of 4-hydroxy-2-quinolinone-3-carboxamides, a scaffold recognized for its diverse and significant biological activities . In research settings, this structural motif is extensively investigated for its potential as a multi-target agent, particularly in the context of inflammation and oxidative stress, which are pathophysiological conditions involved in cancer, diabetes, and cardiovascular diseases . The 4-hydroxy-2-quinolinone core is a key pharmacophore associated with lipoxygenase (LOX) inhibitory activity. LOX enzymes, such as 5-lipoxygenase, are crucial in the biosynthesis of leukotrienes, lipid mediators that play a key role in inflammatory and allergic disorders . Furthermore, compounds based on this scaffold have demonstrated potent antioxidant properties, including the ability to inhibit lipid peroxidation and scavenge free radicals like hydroxyl radicals . The specific substitution pattern on this molecule—featuring a 3-methoxybenzyl group on the carboxamide nitrogen and a prop-2-en-1-yl (allyl) group on the quinolinone nitrogen—is designed to optimize its interaction with biological targets and improve its physicochemical profile for research purposes. This compound is supplied for non-human research use only. It is strictly intended for laboratory investigations and is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-11-23-17-10-5-4-9-16(17)19(24)18(21(23)26)20(25)22-13-14-7-6-8-15(12-14)27-2/h3-10,12,24H,1,11,13H2,2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSAGANGABKHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .

Scientific Research Applications

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure R1 (Position 1) R2 (Carboxamide) Pharmacological Activity Key Findings
Target Compound 4-hydroxy-2-oxo-1,2-dihydroquinoline Propenyl N-(3-methoxyphenylmethyl) Undisclosed (hypothesized anticancer/anti-inflammatory) Unique propenyl group may enhance binding flexibility; 3-methoxy group improves lipophilicity .
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide () Hexahydroquinoline (saturated) H N-(3-pyridylmethyl) Analgesic Polymorphism impacts solubility and activity; lower bioavailability compared to unsaturated analogs .
Tasquinimod () 4-hydroxy-5-methoxy-2-oxo-1,2-dihydroquinoline Methyl N-(4-trifluoromethylphenyl) Antitumor (prostate cancer) Trifluoromethyl group increases metabolic stability and potency; IC50 < 1 nM in preclinical models .
5-Chloro-4-hydroxy-N-phenyl analog () 4-hydroxy-2-oxo-1,2-dihydroquinoline Methyl N-phenyl Antimicrobial (patented) Chlorine at position 5 enhances electrophilicity; moderate cytotoxicity .
Adamantyl-pentyl derivative () 4-oxo-1,4-dihydroquinoline Pentyl N-(3,5-dimethyladamantyl) Undisclosed (likely antiviral) Bulky adamantyl group improves target specificity but reduces solubility .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The 3-methoxyphenylmethyl substituent likely confers resistance to oxidative metabolism, similar to the trifluoromethyl group in tasquinimod .

Biological Activity

4-Hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the class of 4-hydroxyquinolones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of the compound features a quinoline core with various functional groups that contribute to its biological activity. The synthesis typically involves multiple steps, starting from an appropriate aniline derivative and a β-ketoester, followed by cyclization and functional group modifications.

Synthetic Routes

Common synthetic routes include:

  • Condensation : Aniline derivatives are condensed with β-ketoesters.
  • Cyclization : Formation of the quinoline core through cyclization reactions.
  • Functionalization : Subsequent modifications to introduce various substituents that enhance biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The key areas of activity include:

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of related quinolone compounds. For instance, a study evaluated the antibacterial activity against several bacterial strains using microdilution methods. The minimum inhibitory concentrations (MIC) were found to range from 0.17 mg/mL to >3.75 mg/mL .

CompoundMIC (mg/mL)Most Sensitive StrainMost Resistant Strain
Compound A0.23Bacillus cereusEscherichia coli
Compound B0.47Staphylococcus aureusE. coli
Compound C0.70Salmonella TyphimuriumE. coli

Antiviral Activity

Research has also pointed towards potential antiviral properties of quinolone derivatives. In vitro studies indicated that certain derivatives could inhibit viral replication in cell cultures, although specific data on this compound remains limited.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A notable study revealed that derivatives similar to this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

The precise mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that lead to cell death in cancer cells.

Case Studies

A selection of case studies highlights the biological activities observed with this compound or its analogs:

  • Antimicrobial Efficacy : A study demonstrated that derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
  • Anticancer Properties : In vitro studies on lung cancer cell lines showed that treatment with similar quinolone derivatives resulted in a significant reduction in cell viability and increased apoptosis markers .

Q & A

Q. What are the recommended methods for synthesizing this compound?

Synthesis typically involves multi-step reactions, including condensation of quinoline precursors with appropriate carboxamide derivatives. For example, ethyl esters (e.g., ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) can serve as intermediates for introducing substituents via nucleophilic substitution or alkylation . Reagents such as 3-methoxyphenylmethylamine (from analogs in ) may be used for coupling. Optimize reaction conditions (solvent, temperature, catalyst) using statistical design of experiments (DoE) to minimize trial-and-error approaches .

Q. How should researchers handle and store this compound to ensure stability and safety?

Follow hazard codes P201 (obtain specialized instructions before use), P210 (avoid heat/open flames), and P101 (carry product label if medical aid is needed) . Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation. Conduct stability studies under varying pH, temperature, and light conditions to determine shelf life.

Q. What spectroscopic techniques are most effective for characterizing its structure?

Use X-ray crystallography (as in ) for absolute configuration determination. Complement with 1H^1 \text{H}-/13C^{13} \text{C}-NMR to confirm proton environments and carbonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl) .

Advanced Research Questions

Q. How can computational methods optimize synthesis?

Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. ICReDD’s methodology combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on reaction databases can further prioritize high-yield routes.

Q. What strategies resolve contradictions in bioactivity data?

Conduct meta-analyses to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Use factorial experimental designs to isolate confounding factors . Validate findings through orthogonal assays (e.g., enzymatic vs. cell-based) and replicate studies in independent labs. Reference bioactivity data from crystallography-derived binding modes (e.g., ) to correlate structure with function.

Q. How does reactor design impact scalability in continuous flow synthesis?

Reactor parameters (e.g., residence time, mixing efficiency) critically affect yield in flow chemistry. Use CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to model mass/heat transfer . Microreactors with controlled temperature gradients and immobilized catalysts can enhance reproducibility. Monitor in-line via FTIR or UV-vis for real-time adjustments.

Q. Which statistical models analyze structure-activity relationships (SAR)?

Apply multivariate regression or partial least squares (PLS) to correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity. Use cluster analysis to group compounds with similar physicochemical properties (logP, polar surface area). Bayesian optimization can guide iterative SAR exploration .

Q. How do substituent variations affect physicochemical properties?

Compare analogs (e.g., 3-methoxy vs. 4-chloro derivatives) using computational tools (e.g., COSMO-RS for solubility prediction). Experimental studies on partition coefficients (logD), permeability (PAMPA), and thermal stability (DSC/TGA) quantify substituent impacts . Substituent electronegativity and steric bulk directly influence hydrogen bonding and crystal packing .

Notes

  • Methodological Focus : Emphasized experimental design, statistical validation, and interdisciplinary approaches (e.g., computational + experimental).
  • Safety Compliance : Referenced GHS codes and handling protocols from peer-reviewed safety data .

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